1-Pentanone, 1-(2-furanyl)-4-methyl-
Description
1-Pentanone, 1-(2-furanyl)-4-methyl-, is a ketone derivative with a furan ring substituted at the 2-position and a methyl group at the 4-position of the pentanone backbone. Key features include:
Properties
CAS No. |
78072-59-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-4-methylpentan-1-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)5-6-9(11)10-4-3-7-12-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
SCZPAWWSCDSDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Position: The 2-furanyl group in the target compound contrasts with 3-furanyl in Perilla ketone, altering electronic properties and biological activity. For example, Perilla ketone is toxic to mammals, while 2-furanyl derivatives are less documented in toxicity studies . The 4-methyl group increases hydrophobicity compared to non-methylated analogs like 1-pentanone, 1-(2-furanyl)- (C₉H₁₂O₂) .
Aromatic vs. Heteroaromatic Moieties: Phenyl-substituted analogs (e.g., 4-methylphenyl) exhibit higher molecular weights and greater lipophilicity, making them suitable for applications requiring non-polar solvents . Furan-containing compounds are more reactive in electrophilic substitutions due to the oxygen atom’s electron-withdrawing effects .
Biological and Industrial Relevance :
- Perilla ketone is naturally occurring but toxic, limiting its industrial use .
- Pyrovalerone’s psychoactive properties highlight the impact of nitrogen-containing substituents on biological activity .
Research Findings and Data Gaps
- Toxicity and Safety : While Perilla ketone’s toxicity is well-documented, data on the target compound’s safety profile remain speculative .
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